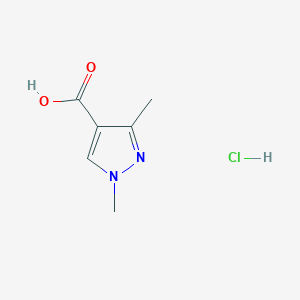

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

Description

BenchChem offers high-quality 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dimethylpyrazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10)3-8(2)7-4;/h3H,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSQHYMWILFNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride: Structural Architecture & Synthetic Methodology

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride , a critical heterocyclic building block in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and next-generation kinase inhibitors.[1] Unlike generic catalog entries, this document focuses on the regioselective synthesis , structural validation , and handling protocols required for high-purity pharmaceutical applications.

Structural Anatomy & Physicochemical Properties[1]

The compound consists of a five-membered pyrazole ring substituted with methyl groups at the N1 and C3 positions, and a carboxylic acid moiety at the C4 position, stabilized as a hydrochloride salt.

Chemical Identity

| Property | Detail |

| IUPAC Name | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride |

| Common Name | 1,3-Dimethylpyrazole-4-carboxylic acid HCl |

| Free Acid CAS | 78703-53-4 |

| Molecular Formula | C₆H₈N₂O₂[1][2][3][4][5] · HCl |

| Molecular Weight | 140.14 (Free Acid) / 176.60 (HCl Salt) |

| Acidity (pKa) | ~3.5 (COOH), ~2.5 (Pyrazolium NH⁺) |

| Appearance | White to off-white crystalline solid |

Structural Nuances

The 1,3-substitution pattern is electronically distinct from its 1,5-isomer.[1] The C4-carboxylic acid is flanked by the electron-donating C3-methyl and the aromatic N1-methyl.[1]

-

N1-Position: Methylated. This blocks tautomerization, fixing the bond order of the ring.[1]

-

C4-Position: The carboxyl group is conjugated with the pyrazole

-system, making the C5 proton (adjacent to N1) highly deshielded in NMR.[1] -

Salt Form: The hydrochloride salt involves protonation of the N2 nitrogen (the "pyridine-like" nitrogen), forming a pyrazolium cation which increases water solubility and shelf-stability compared to the zwitterionic free acid.

Synthetic Pathways & Mechanistic Insights

The primary challenge in synthesizing this scaffold is regiocontrol .[1] Direct condensation of methylhydrazine with ethyl acetoacetate often yields a mixture of 1,3- and 1,5-isomers, or 5-pyrazolones.

To guarantee the 1,3-dimethyl-4-carboxyl arrangement, the Vilsmeier-Haack-like approach or the Ethoxymethylene route is the industry standard.[1]

The "Ethoxymethylene" Route (High Regioselectivity)

This protocol utilizes triethyl orthoformate to introduce the C4-carbon before cyclization, locking the regiochemistry.[1]

Experimental Protocol

-

Precursor Formation: React Ethyl acetoacetate with Triethyl orthoformate and Acetic anhydride (reflux, 110°C) to form the intermediate Ethyl 2-(ethoxymethylene)-3-oxobutanoate .[1]

-

Cyclization: Add Methylhydrazine (aqueous or ethanolic solution) to the intermediate at low temperature (0-10°C).

-

Regioselectivity: The terminal nitrogen of methylhydrazine (NH₂) is more nucleophilic and attacks the ethoxymethylene carbon first, followed by cyclization onto the ketone. This predominantly yields the 1,3-dimethyl isomer over the 1,5-isomer.

-

-

Hydrolysis & Salt Formation: Treat the resulting ester with concentrated Hydrochloric Acid (HCl) under reflux.[1]

-

Outcome: This cleaves the ethyl ester and simultaneously protonates the pyrazole ring, crystallizing the target Hydrochloride salt upon cooling.[1]

-

Visualization of Synthetic Logic

Caption: Step-wise regioselective synthesis via the ethoxymethylene intermediate to ensure 1,3-substitution.

Analytical Validation (Self-Validating System)[1]

To confirm identity and exclude the 1,5-isomer, 1H NMR is the definitive tool.

1H NMR Signature (DMSO-d6)

The following shifts are diagnostic for the 1,3-isomer.[1] If the N-Me and C-Me peaks are significantly shifted, suspect the 1,5-isomer.[1]

| Position | Shift ( | Multiplicity | Interpretation |

| COOH | 12.10 | Broad Singlet | Carboxylic acid proton (exchangeable).[1] |

| C5-H | 8.09 | Singlet | The aromatic ring proton.[1] Note: In the 1,5-isomer, this proton is often shielded differently.[1] |

| N1-CH₃ | 3.77 | Singlet | Methyl on Nitrogen.[1] Distinctive downfield shift due to electronegative N. |

| C3-CH₃ | 2.14 | Singlet | Methyl on Carbon.[1] Typical allylic/aromatic methyl range. |

Analytical Decision Tree

Caption: NMR validation logic. The C5-H proton proximity to the N-Methyl group in the 1,5-isomer vs the 1,3-isomer is the key differentiator.

Medicinal Chemistry Applications

This scaffold acts as a bioisostere for benzoic acid or other heteroaromatic acids in drug design.[1]

-

Kinase Inhibition: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor in the ATP-binding pocket of kinases.[1] The C4-carboxylic acid is often converted to an amide to interact with the "hinge region" of the kinase.[1]

-

Agrochemicals (SDHIs): The 1,3-dimethylpyrazole core is a structural analog to the pyrazole moiety found in Fluxapyroxad and Bixafen .[1] These fungicides inhibit Succinate Dehydrogenase (Complex II), disrupting cellular respiration in fungi.[1]

-

Antibacterial Agents: Derivatives of this acid (specifically hydrazide-hydrazones) have shown efficacy against Acinetobacter baumannii by targeting bacterial metabolic pathways.[1]

Handling & Stability Protocols

-

Hygroscopicity: The hydrochloride salt is hygroscopic.[1] Store in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term storage.

-

Solubility:

-

Safety: The compound is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A). Wear nitrile gloves and safety goggles.[1] Avoid dust inhalation as the HCl salt can hydrolyze in moist mucous membranes to release acidic traces.[1]

References

-

Vertex AI Search . (2025).[1] Synthetic method of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. Google Patents. Link

-

National Center for Biotechnology Information (NCBI) . (2025).[1] PubChem Compound Summary for CID 12654287: Methyl 1,3-dimethylpyrazole-4-carboxylate. PubChem.[1][2][8][9] Link

-

Sigma-Aldrich . (2025).[1] 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid Product Sheet. Link

-

Royal Society of Chemistry . (2015).[1] Regioselective synthesis of pyrazoles. RSC Advances. Link

-

Antibiotics (Basel) . (2020).[1][4] Synthesis of 4,4'-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics. PubMed.[1][2][8] Link

Sources

- 1. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid DiscoveryCPR 78703-53-4 [sigmaaldrich.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Synthesis of 4,4'-(4-Formyl-1 H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 6. real-j.mtak.hu [real-j.mtak.hu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 1H-Pyrazole-4-carboxylic acid, 1,3-dimethyl-, methyl ester | C7H10N2O2 | CID 12654287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold in Modern Drug Discovery: Mechanistic Versatility and Synthetic Pathways

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has transcended its status as a simple chemical building block to become a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Currently, over 30 FDA-approved therapeutics utilize this scaffold, ranging from the blockbuster anti-inflammatory Celecoxib to precision oncology agents like Crizotinib .

This technical guide analyzes the pyrazole moiety not just as a structural connector, but as a functional pharmacophore. We explore its unique electronic properties that facilitate ATP-mimicry in kinase inhibitors, its role in achieving isoform selectivity in cyclooxygenase (COX) enzymes, and provide robust, field-proven protocols for its synthesis and biological evaluation.

Structural Basis & Pharmacophore Dynamics

The "Switchable" Bioisostere

The pyrazole ring (

-

Aromaticity & Stability: Pyrazoles are highly stable against oxidation and hydrolysis, making them ideal for oral bioavailability.

-

Tautomerism: Unsubstituted pyrazoles exist in dynamic equilibrium (

- and -

ATP Mimicry: In kinase inhibitors, the pyrazole motif frequently mimics the adenine ring of ATP. The N2 nitrogen accepts a hydrogen bond from the kinase hinge region (backbone NH), while the N1-H (or adjacent substituents) donates to the backbone carbonyl.

Physicochemical Advantages[2]

-

Lipophilicity Modulation: Pyrazole (

) is significantly less lipophilic than benzene ( -

Metabolic Shielding: Pyrazoles are generally resistant to Phase I metabolic degradation compared to electron-rich phenols or furans.

Therapeutic Area I: Oncology (Kinase Inhibition)

The most prolific application of pyrazole derivatives lies in the inhibition of protein kinases. The scaffold's ability to form bidentate hydrogen bonds with the kinase "hinge region" drives high-affinity binding.

Mechanism of Action: The Hinge Binder

In the ATP-binding pocket of kinases (e.g., JAK, ALK, BTK), the pyrazole ring serves as the anchor.

-

Case Study: Ruxolitinib (JAK1/2 Inhibitor): The pyrazole ring of Ruxolitinib forms critical H-bonds with the hinge region of the Janus Kinase. This locks the molecule in the active site, preventing ATP binding and downstream STAT phosphorylation.

-

Case Study: Crizotinib (ALK/ROS1 Inhibitor): Used in NSCLC, the pyrazole moiety positions the 2-aminopyridine group to interact with the solvent front, while the fluorophenyl group occupies the hydrophobic pocket.

Visualization: Kinase Binding Logic

The following diagram illustrates the generalized binding mode of pyrazole-based inhibitors within the kinase ATP pocket.

Figure 1: Mechanistic logic of pyrazole-based kinase inhibition, highlighting the critical hinge region interactions.

Therapeutic Area II: Inflammation (COX-2 Selectivity)[6][7]

The Selectivity Challenge

Traditional NSAIDs inhibit both COX-1 (constitutive, gastro-protective) and COX-2 (inducible, pro-inflammatory). Long-term inhibition of COX-1 leads to gastric ulcers. Pyrazole derivatives provided the solution for COX-2 selectivity.

Molecular Mechanism

Celecoxib utilizes a 1,5-diarylpyrazole scaffold.

-

Structural Logic: The rigid pyrazole ring orients a sulfonamide (

) group into a distinct hydrophilic side pocket that exists in COX-2 but is sterically restricted in COX-1 (due to an Isoleucine -

Result: High affinity for COX-2 (

nM) with minimal activity against COX-1 (

Quantitative Summary of Key Pyrazole Therapeutics

The following table synthesizes data on FDA-approved pyrazole derivatives, highlighting their mechanistic diversity.

| Drug Name | Primary Target | Therapeutic Indication | Key Mechanistic Feature |

| Celecoxib | COX-2 | Rheumatoid Arthritis, Pain | Sulfonamide insertion into COX-2 side pocket via pyrazole rigidity. |

| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis | ATP-competitive inhibitor; Pyrazole N-H binds hinge region. |

| Crizotinib | ALK / ROS1 | NSCLC (Lung Cancer) | 3-substituted pyrazole acts as scaffold for hydrophobic pharmacophores. |

| Ibrutinib | BTK | Mantle Cell Lymphoma | Pyrazolo[3,4-d]pyrimidine core; forms covalent bond with Cys481.[2] |

| Apixaban | Factor Xa | Anticoagulant | Pyrazole-fused ring binds S1/S4 pockets of Factor Xa. |

| Riociguat | sGC | Pulmonary Hypertension | Stimulates soluble Guanylate Cyclase (sGC) independent of NO. |

Experimental Protocols

Chemical Synthesis: Regioselective Knorr Synthesis

Field Insight: The classic reaction between hydrazine and 1,3-dicarbonyls often yields a mixture of regioisomers. This protocol optimizes for the 1,3,5-substituted pyrazole using ethanol/acetic acid to control regioselectivity.[4]

Objective: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole.

Reagents:

-

Acetylacetone (10 mmol)

-

Phenylhydrazine (10 mmol)

-

Ethanol (Absolute, 20 mL)

-

Glacial Acetic Acid (Catalytic, 0.5 mL)

Step-by-Step Workflow:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of acetylacetone in 20 mL of ethanol.

-

Addition: Add 10 mmol of phenylhydrazine dropwise at room temperature. Caution: Phenylhydrazine is toxic; use a fume hood.

-

Catalysis: Add 0.5 mL of glacial acetic acid.

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates. If not, reduce solvent volume by 50% under vacuum and cool in an ice bath.

-

Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/water if necessary.

-

Validation: Confirm structure via

-NMR. Characteristic singlet for the pyrazole C4-H proton appears around

Synthesis Logic Visualization

Figure 2: Step-wise mechanistic flow of the Knorr Pyrazole Synthesis.

Biological Assay: In Vitro Kinase Inhibition (ADP-Glo)

Objective: Determine the

-

Reagent Prep: Prepare Kinase Buffer (50 mM Tris pH 7.5, 10 mM

, 0.1 mg/mL BSA, 1 mM DTT). -

Compound Dilution: Prepare 3-fold serial dilutions of the pyrazole compound in DMSO (Top concentration 10

M). -

Enzyme Reaction:

-

Add 2

L of diluted compound to a 384-well white plate. -

Add 4

L of JAK2 enzyme (0.5 ng/well). Incubate for 10 min at RT. -

Add 4

L of Substrate/ATP mix (10 -

Incubate for 60 min at RT.

-

-

Detection: Add 10

L of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. -

Signal Generation: Add 20

L of Kinase Detection Reagent (converts ADP to ATP -

Readout: Measure luminescence on a plate reader. Plot RLU vs. log[Concentration] to calculate

.

Future Perspectives: Beyond Inhibition

The pyrazole scaffold is evolving.[2] Current research focuses on:

-

PROTACs: Using pyrazole-based kinase binders as "warheads" linked to E3 ligase ligands for targeted protein degradation.

-

Hybrid Molecules: Fusing pyrazoles with coumarins or quinolines to overcome multi-drug resistance (MDR) in bacterial and cancer cell lines.

References

-

Ansari, A., et al. (2017). "Biological activities of pyrazole derivatives: A review." European Journal of Medicinal Chemistry. Link

-

Garg, P.K., et al. (2020). "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives." International Journal of Pharmaceutical Sciences Review and Research. Link

-

Faria, J.V., et al. (2017). "Celecoxib: A Pyrazole-Based COX-2 Inhibitor."[6] Journal of Medicinal Chemistry. Link

-

Zhang, H., et al. (2022). "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Medicinal Chemistry. Link

-

FDA Approved Drug Products. "Label Information for Ruxolitinib (Jakafi)." Link

-

Nossier, E.S., et al. (2018).[7] "Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives." Molecules. Link

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced One-Pot Synthesis of Substituted Pyrazoles

Executive Summary

The pyrazole scaffold is a pharmacophore of immense significance in modern drug discovery, serving as the core structural motif in blockbuster therapeutics such as Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . While classical methods often require multistep isolation of hydrazone intermediates, one-pot multicomponent reactions (MCRs) have emerged as the superior methodology for high-throughput library generation.

This guide details two validated protocols for the one-pot synthesis of substituted pyrazoles: a refined classical Knorr Condensation (optimized for regiocontrol) and a modern Iodine-Catalyzed Multicomponent Reaction (MCR) . These workflows prioritize atom economy, operational simplicity, and scalability.

Mechanistic Insight & Reaction Pathways

Understanding the mechanism is critical for controlling regioselectivity , the primary challenge in pyrazole synthesis.

The Regioselectivity Challenge

In the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, two isomers are possible: 1,3,5-substituted and 1,4,5-substituted pyrazoles.

-

Electronic Control: The most nucleophilic nitrogen of the hydrazine (usually the NH attached to the electron-donating group) attacks the most electrophilic carbonyl carbon.

-

Steric Control: Bulky substituents on the hydrazine or the dicarbonyl will direct the attack to the least hindered site.[1]

-

Solvent Influence: Fluorinated alcohols (e.g., HFIP) can enhance regioselectivity by hydrogen-bonding to specific carbonyls, altering their electrophilicity.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways between the Classical Knorr mechanism and the Oxidative MCR approach.

Figure 1: Comparative mechanistic pathways for Classical Knorr Condensation vs. Iodine-Catalyzed MCR.

Critical Parameters: Catalyst & Solvent Selection

Selection of the reaction medium dictates yield and environmental impact. The table below summarizes key parameters based on recent field data.

| Parameter | Classical (Ethanol/Reflux) | Green MCR (Water/Iodine) | Ionic Liquid ([BMIM]PF6) |

| Reaction Time | 2 - 6 Hours | 30 - 90 Minutes | 1 - 3 Hours |

| Temperature | 78°C (Reflux) | 25°C - 50°C | 80°C - 100°C |

| Yield (Avg) | 75 - 85% | 88 - 96% | 80 - 90% |

| Atom Economy | Moderate (Solvent waste) | High (Water solvent) | High (Recyclable) |

| Purification | Recrystallization | Filtration (Precipitate) | Extraction required |

| Key Advantage | Robust, well-understood | Eco-friendly, Metal-free | Catalyst recycling |

Experimental Protocols

Protocol A: Regioselective Knorr Synthesis (Classical)

Best for: Synthesis of specific regioisomers using unsymmetrical 1,3-diketones.

Reagents:

-

1,3-Diketone (1.0 equiv)

-

Substituted Hydrazine Hydrochloride (1.1 equiv)

-

Ethanol (Absolute, 10 mL/mmol)

-

Catalyst: Acetic Acid (cat. 5 mol%) or HCl (for hydrazine salts)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the 1,3-diketone in 10 mL of ethanol.

-

Addition: Add 1.1 mmol of the hydrazine derivative. If using hydrazine hydrochloride, add 1.1 mmol of sodium acetate to liberate the free base in situ.

-

Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Scenario 1 (Precipitate forms): Filter the solid, wash with cold ethanol (2 x 5 mL), and dry.

-

Scenario 2 (No precipitate): Concentrate the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with water, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from ethanol/water (9:1) if necessary.

Validation:

-

¹H NMR: Look for the characteristic pyrazole C4-H singlet around δ 6.0–7.0 ppm.

Protocol B: Iodine-Catalyzed Green MCR

Best for: High-throughput synthesis, combinatorial libraries, and "Green Chemistry" compliance.

Reagents:

-

Aldehyde (1.0 equiv)

-

Phenylhydrazine (1.0 equiv)[2]

-

Ethyl Acetoacetate or Malononitrile (1.0 equiv)

-

Molecular Iodine (I₂) (10-20 mol%)

-

Solvent: Water or Ethanol/Water (1:1)

Procedure:

-

One-Pot Mixing: In a 50 mL flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and phenylhydrazine (1.0 mmol) in 5 mL of water (or EtOH/H₂O).

-

Catalyst Addition: Add molecular iodine (0.1 mmol, 10 mol%).

-

Reaction: Stir vigorously at room temperature (or mild heat ~50°C for slower substrates) for 45–60 minutes.

-

Visual Cue: The reaction often undergoes a color change as the iodine participates in the oxidative cyclization.

-

-

Quenching: Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise to quench unreacted iodine (solution turns from brown/yellow to clear/white precipitate).

-

Isolation: Filter the resulting solid precipitate. Wash with water (3 x 10 mL) to remove ionic byproducts.

-

Drying: Dry the solid in a vacuum oven at 60°C.

Mechanism Note: Iodine acts as a Lewis acid to activate the carbonyls and as an oxidant to facilitate the aromatization of the intermediate pyrazoline to pyrazole.

Quality Control & Troubleshooting

Use the following decision tree to diagnose synthetic failures.

Figure 2: Troubleshooting workflow for optimizing pyrazole synthesis.

References

-

Review of Synthetic Methods: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023).[3][4][5][6] MDPI. Link

-

Iodine Catalysis Protocol: Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. New Journal of Chemistry. Link

-

Regioselectivity Mechanisms: Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem.[1] Link

-

Green Chemistry Approach: Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. Link

-

Drug Discovery Context: Pyrazole: an emerging privileged scaffold in drug discovery.[7] PubMed Central. Link

Sources

Application Note: High-Fidelity Synthesis of Regioselective 1,3,5-Substituted Pyrazoles

Abstract & Strategic Importance

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). While the Knorr Pyrazole Synthesis (condensation of 1,3-dicarbonyls with hydrazines) is the industry standard, it suffers from a critical liability: Regioselectivity .

When reacting an unsymmetrical 1,3-diketone (e.g., a trifluoromethyl-β-diketone) with a substituted hydrazine, two isomers are possible (1,3- vs 1,5-isomers). In drug development, separating these isomers via chromatography is cost-prohibitive at scale.

This application note details a robust, thermodynamically controlled protocol for the synthesis of 1,5-diaryl-3-trifluoromethylpyrazoles (Celecoxib scaffold). We move beyond textbook descriptions to address the "oiling out" phenomenon, pH-dependent regiocontrol, and scalable purification via crystallization.

Mechanistic Insight: The Regioselectivity Paradox

The reaction is governed by the competition between Kinetic and Thermodynamic control.

-

Electronic Bias: The hydrazine's terminal nitrogen (

) is the most nucleophilic site. It attacks the most electrophilic carbonyl of the 1,3-diketone. -

The Fluorine Effect: In trifluoromethyl-1,3-diketones, the carbonyl adjacent to the

group is electronically highly electrophilic. However, in protic solvents (EtOH), this carbonyl often exists as a hydrate (gem-diol), rendering it unreactive to initial attack. -

Resolution: Consequently, the hydrazine attacks the aryl ketone first, leading to the formation of the specific 1,5-diaryl isomer (the Celecoxib motif) after cyclization and dehydration.

Mechanistic Pathway Diagram[1][2]

[3]

Experimental Protocol: Synthesis of Celecoxib Analog

Target Molecule: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione | 1.0 | Electrophile | Purity >98%; ensure no hydrate formation in storage. |

| 4-Sulfonamidophenylhydrazine HCl | 1.1 | Nucleophile | Use HCl salt to control pH and improve solubility. |

| Ethanol (Absolute) | Solvent | 5 mL/mmol | Protic solvent promotes proton transfer steps. |

| Concentrated HCl (37%) | Cat. | Catalyst | Accelerates dehydration; prevents "oiling out." |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (10.0 mmol) and Ethanol (40 mL).

-

Add 4-Sulfonamidophenylhydrazine Hydrochloride (11.0 mmol).

-

Expert Note: The mixture will likely be a suspension. Do not heat yet.

-

-

Add Concentrated HCl (0.5 mL).

-

Why? While the hydrazine salt is acidic, the extra proton source catalyzes the final dehydration step, which if slow, leads to the accumulation of the 5-hydroxy-pyrazoline intermediate (often an oil).

-

Step 2: Reflux & Monitoring

-

Heat the reaction mixture to a vigorous reflux (

). -

Maintain reflux for 4–6 hours .

-

In-Process Control (IPC): Monitor via TLC (Eluent: 30% EtOAc in Hexanes).

-

Target: Disappearance of the diketone spot (

). -

Observation: The suspension should dissolve into a clear orange/yellow solution, then potentially begin precipitating product.

-

Step 3: Workup & Isolation (The "Anti-Oil" Method)

-

Cool the reaction mixture to room temperature (

). -

Slowly add Deionized Water (40 mL) over 10 minutes with rapid stirring.

-

Caution: Adding water too fast causes the product to crash out as a sticky gum ("oiling out"). Slow addition promotes crystal nucleation.

-

-

Cool the resulting slurry in an ice bath (

) for 30 minutes. -

Filter the solids using a Buchner funnel.

-

Wash the cake with Cold 50% EtOH/Water (2 x 10 mL).

Step 4: Purification

-

Recrystallization: Dissolve the crude solid in minimal boiling Ethanol (

). -

Add hot water until slight turbidity persists.

-

Allow to cool slowly to room temperature, then refrigerate.

-

Filter pure crystals. Dry in a vacuum oven at

for 12 hours.

Workflow Visualization

Troubleshooting & Optimization

Solvent Effects on Regioselectivity

The choice of solvent dramatically impacts the ratio of the desired 1,5-isomer (Celecoxib-like) to the 1,3-isomer impurity.

| Solvent System | Regioisomer Ratio (1,5 : 1,3) | Yield | Notes |

| Ethanol (Reflux) | 95 : 5 | 85% | Recommended. Best balance of cost/purity. |

| Methanol | 90 : 10 | 82% | Lower boiling point slows dehydration. |

| TFE (Trifluoroethanol) | 99 : 1 | 92% | Excellent selectivity but expensive. Use for difficult substrates. |

| Water (Microwave) | 85 : 15 | 60% | "Greener" but poor solubility leads to side products. |

Common Failure Modes

-

Oiling Out: The product separates as a viscous oil rather than a solid.

-

Wrong Isomer:

References

-

Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry.

-

Fustero, S., et al. (2008).[3] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry.

-

Aggarwal, R., et al. (2011). "Regioselective synthesis of some new 1,3,5-trisubstituted pyrazoles." Journal of Chemical Sciences.

Sources

- 1. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

Application Note: 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride in Organic Synthesis

Executive Summary

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride (hereafter 1,3-DMP-HCl ) is a privileged building block in modern medicinal chemistry and agrochemical synthesis. Its structural rigidity, defined regiochemistry (N-methylated), and capacity for hydrogen bonding make it a critical scaffold for kinase inhibitors (e.g., JAK, Aurora kinase) and SDHI fungicides .

This guide addresses the specific challenges of using the hydrochloride salt form. While the salt offers superior shelf-stability and crystallinity compared to the free acid, it requires precise stoichiometric adjustments during nucleophilic substitutions to prevent catalyst deactivation or yield loss.

Chemical Profile & Stability[1][2]

| Property | Specification |

| IUPAC Name | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride |

| Formula | C₆H₈N₂O₂[1][2] · HCl |

| MW | 176.60 g/mol (Salt) / 140.14 g/mol (Free Acid) |

| Appearance | White to off-white crystalline solid |

| Solubility | High: Water, MeOH, DMSO; Low: DCM, Hexanes |

| Acidity (pKa) | ~3.5 (Carboxylic acid), Pyrazole N-protonation < 1 |

| Hygroscopicity | Moderate (Store under inert atmosphere recommended) |

Critical Handling Note: As an HCl salt, this compound is acidic. Direct addition to acid-sensitive amine coupling conditions (e.g., using EDC without base) will fail. In-situ neutralization is mandatory.

Core Application: High-Fidelity Amide Coupling

The most frequent application of 1,3-DMP-HCl is the formation of amide bonds to create pharmacophores. The N1-methyl group prevents tautomerization, locking the vector of the carbonyl group, which is essential for Structure-Activity Relationship (SAR) studies.

Protocol A: HATU-Mediated Coupling (Medicinal Chemistry Scale)

Best for: High-value substrates, late-stage functionalization, and milligram-to-gram scale.

Reagents & Materials

-

Substrate: 1,3-DMP-HCl (1.0 equiv)

-

Amine Partner: R-NH₂ (1.0 - 1.2 equiv)

-

Coupling Agent: HATU (1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv )

-

Solvent: Anhydrous DMF or DMAc

Step-by-Step Methodology

-

Salt Neutralization (The Critical Step): Dissolve 1,3-DMP-HCl in DMF (0.1 M concentration). Add 2.0 equivalents of DIPEA immediately. Stir for 5 minutes at Room Temperature (RT).

-

Activation: Add HATU (1.1 equiv) to the mixture. The solution should turn slightly yellow. Stir for 15–30 minutes to form the active O-azabenzotriazole ester.

-

Amine Addition: Add the amine partner (1.0–1.2 equiv) followed by the remaining DIPEA (1.5–2.0 equiv).

-

Note: The extra base ensures the amine remains unprotonated and reactive.

-

-

Reaction & Monitoring: Stir at RT for 2–12 hours. Monitor via LC-MS. Look for the mass shift: [Amine_MW + 139].

-

Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (to remove DMF), followed by sat. NaHCO₃ and brine. Dry over Na₂SO₄.

Self-Validating Checkpoint

-

Success Indicator: In ¹H NMR, the pyrazole C5-proton (singlet, ~8.0–8.3 ppm) typically shifts downfield by 0.1–0.3 ppm upon amide formation due to the anisotropy of the new carbonyl orientation.

-

Failure Mode: If the starting material remains, check the pH. If pH < 8, the HCl salt consumed your base, quenching the amine. Add more DIPEA.

Core Application: Scalable Acyl Chloride Synthesis

Best for: Multi-gram to kilogram scale, cost-sensitive synthesis, or sterically hindered amines.

Protocol B: Thionyl Chloride Activation

-

Suspension: Suspend 1,3-DMP-HCl (10 g) in Toluene or DCM.

-

Catalyst: Add catalytic DMF (2–3 drops).

-

Chlorination: Add Thionyl Chloride (SOCl₂, 3.0 equiv) dropwise.

-

Observation: Gas evolution (SO₂ and HCl) will occur. Ensure distinct venting/scrubbing.

-

-

Reflux: Heat to reflux (if Toluene) or 40°C (if DCM) for 2–3 hours until the solution becomes clear (indicates consumption of the solid salt).

-

Isolation: Concentrate in vacuo to remove excess SOCl₂. Co-evaporate with toluene twice to remove trace acid gases.

-

Coupling: Dissolve the resulting crude acyl chloride in DCM/THF and add to a solution of amine + Et₃N (3.0 equiv) at 0°C.

Visualization: Reaction Pathways & Decision Logic

The following diagram illustrates the workflow and decision-making process for utilizing 1,3-DMP-HCl.

Caption: Workflow for converting 1,3-DMP-HCl into active pharmaceutical ingredients, distinguishing between discovery and process routes.

Medicinal Chemistry Context (SAR)

When designing drugs using this scaffold, the 1,3-dimethyl substitution pattern is non-trivial.

-

Regio-Stability: Unlike NH-pyrazoles, which can tautomerize (shifting the H between N1 and N2) and bind to targets promiscuously, the 1,3-DMP core is fixed. This ensures that the carbonyl vector is directed predictably toward the binding pocket (e.g., the hinge region of a kinase).

-

Lipophilicity: The N-methyl group adds slight lipophilicity (increasing LogP) compared to the NH analog, potentially improving cell permeability.

-

Metabolic Stability: The C3-methyl group blocks potential oxidation at that carbon, a common metabolic soft spot in unsubstituted pyrazoles.

Comparison of Coupling Reagents for 1,3-DMP-HCl:

| Reagent | Cost | Reactivity | Purification | Recommended Use |

| HATU | High | Very High | Wash with NaHCO₃ | Difficult amines, library synthesis |

| EDC/HOBt | Low | Moderate | Water soluble urea | Standard, robust amines |

| T3P | Medium | High | Water soluble | Large scale, low epimerization risk |

| SOCl₂ | Very Low | Extreme | Distillation/Evap | Bulk synthesis, non-sensitive substrates |

Troubleshooting & FAQ

Q: My reaction yield is low (<30%), and I see starting material.

-

A: You likely under-calculated the base. The HCl salt consumes 1 equivalent. The carboxylic acid consumes 1 equivalent (temporarily). The reaction generates acid (HOAt/HOBt). Ensure you are using at least 3.5 equivalents of DIPEA total.

Q: Can I use the free acid CAS (78703-53-4) protocols?

-

A: Yes, but you must account for the molecular weight difference (HCl salt is heavier) and the acidity. If a protocol calls for 100 mg of free acid, use ~126 mg of the HCl salt and add extra base.

Q: Is the methyl ester (CAS 78703-55-6) a better starting material?

-

A: Only if you plan to react with strong nucleophiles (like AlMe₃ mediated amidation) or hydrazine. For standard amide coupling, the acid (hydrolyzed ester) is preferred to avoid harsh cleavage conditions later.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12654287, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

- Montalbetti, C. A., & Falque, V. (2005).Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

- Meanwell, N. A. (2011).Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context for Pyrazole SAR).

Sources

- 1. 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid [lgcstandards.com]

- 2. 1H-Pyrazole-4-carboxylic acid, 1,3-dimethyl-, methyl ester | C7H10N2O2 | CID 12654287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. CN102844306B - Process for preparation of pyrazole carboxylic acid amide - Google Patents [patents.google.com]

- 6. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Amide Coupling of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid Hydrochloride

[1]

Executive Summary & Strategic Analysis

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is a critical building block in the synthesis of SDHI fungicides and kinase inhibitors (e.g., JAK/STAT pathway modulators).[1] However, the commercially available hydrochloride salt form presents two distinct challenges that often lead to stalled reactions or low yields in standard discovery workflows:

-

The "Salt Penalty": The hydrochloride counter-ion protonates the basic centers of coupling reagents (like the imine in EDC) or the amine partner, quenching reactivity if not explicitly neutralized.

-

Ortho-Steric Hindrance: The methyl group at the 3-position is ortho to the carboxylic acid at position 4. This steric bulk impedes the trajectory of the incoming amine nucleophile, requiring highly activated intermediates for successful turnover.

This guide provides three validated protocols designed to overcome these specific barriers, moving beyond generic "add-and-stir" methods to mechanistically grounded workflows.

Chemical Environment Analysis[1]

| Feature | Impact on Coupling | Mitigation Strategy |

| HCl Counter-ion | Lowers pH; protonates amine partner; quenches carbodiimides.[1] | Stoichiometry Adjustment: Requires |

| 3-Methyl Group | Steric hindrance blocks nucleophilic attack at the carbonyl carbon.[1] | High-Activity Reagents: Use HOAt-based agents (HATU) or Acid Chlorides to accelerate |

| Pyrazole Ring | Electron-rich aromatic system (relative to pyridine).[1] | Stability: The acid is stable to acid chloride formation (SOCl |

Decision Logic for Method Selection

Before selecting a protocol, utilize the following decision tree to match the chemistry to your specific substrate constraints.

Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine nucleophilicity and reaction scale.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Discovery Method (HATU)

Best for: Milligram to gram scale, valuable amines, and high-throughput synthesis. Mechanism: HATU generates a highly reactive O-7-azabenzotriazole active ester.[1] The key here is the order of addition to manage the HCl salt.

Reagents:

-

Acid: 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid HCl (1.0 equiv)[1]

-

Coupling Agent: HATU (1.1 - 1.2 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (4.0 equiv )[1]

-

Amine: Target Amine (1.1 equiv)

-

Solvent: DMF (anhydrous)[1]

Step-by-Step Workflow:

-

Solubilization & Neutralization (Crucial): In a dry vial, suspend the Pyrazole-Acid HCl (1.0 equiv) in DMF (0.2 M concentration). Add 2.0 equiv of DIPEA.

-

Why: The first equivalent neutralizes the HCl salt. The second equivalent creates the free carboxylate. The solution should turn clear.

-

-

Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes.

-

Observation: The solution often turns yellow/orange as the activated ester forms.

-

-

Amine Addition: Add the Amine (1.1 equiv) followed immediately by the remaining DIPEA (2.0 equiv).

-

Why: The final base ensures the amine remains deprotonated and scavenges the HOAt byproduct.

-

-

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1]

-

Workup: Dilute with EtOAc, wash with sat. NaHCO

(removes HOAt/Acid), then Water, then Brine.[1] Dry over Na

Protocol B: Acid Chloride Activation (The "Sledgehammer")

Best for: Non-nucleophilic anilines, sterically hindered amines, or cost-sensitive scale-up.[1]

Mechanism: Converts the acid to the acyl chloride using Thionyl Chloride (SOCl

Reagents:

-

Acid: 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid HCl (1.0 equiv)[1]

-

Activator: Thionyl Chloride (5.0 equiv or as solvent)[1]

-

Catalyst: DMF (1 drop)[1]

-

Solvent: DCM (or neat SOCl

)[1]

Step-by-Step Workflow:

-

Chlorination: Suspend the Pyrazole-Acid HCl in DCM (or use neat SOCl

). Add 1 drop of DMF (Vilsmeier-Haack catalyst).[1] -

Reflux: Heat to reflux (40°C for DCM, 75°C for neat) for 2 hours.

-

Monitoring: Aliquot into MeOH. If LCMS shows methyl ester, conversion is complete. If acid remains, continue heating.

-

-

Evaporation (Critical): Concentrate to dryness under reduced pressure. Co-evaporate with Toluene (2x) to remove trace SOCl

and HCl.-

Result: Off-white solid or gum (Acyl Chloride).[1]

-

-

Coupling: Redissolve the crude acyl chloride in dry DCM/THF. Add the Amine (1.0 equiv) and TEA (3.0 equiv) dropwise at 0°C. Warm to RT.

-

Note: The reaction is usually instantaneous.

-

Protocol C: T3P (Propylphosphonic Anhydride)

Best for: Green chemistry, simple workup (water-soluble byproducts), and avoiding epimerization (if the amine is chiral).[1]

Reagents:

-

Acid: 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid HCl (1.0 equiv)[1]

-

Reagent: T3P (50% in EtOAc/DMF) (1.5 equiv)[1]

-

Base: Pyridine or N-Methylmorpholine (NMM) (4.0 equiv)[1]

-

Solvent: EtOAc or 2-MeTHF[1]

Step-by-Step Workflow:

-

Mix: Combine Acid HCl (1.0 equiv), Amine (1.1 equiv), and Base (4.0 equiv) in EtOAc.

-

Addition: Add T3P solution (1.5 equiv) dropwise.

-

Reaction: Stir at RT. If slow (due to the 3-methyl steric clash), heat to 50°C. T3P is thermally stable.[1]

-

Workup: Wash organic layer with water, 1N HCl (to remove pyridine), and brine. Evaporate.

Mechanistic Visualization: The HATU/HCl Interaction

Understanding the proton transfer is vital for the HATU protocol. If the base is insufficient, the HATU uronium salt is stable, and the coupling fails.

Figure 2: The neutralization sequence required for HATU coupling of hydrochloride salts.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (HATU) | pH < 8 during reaction.[1] | The HCl salt consumed the base. Add 1-2 extra equivalents of DIPEA.[1] |

| No Reaction (Steric) | 3-Methyl group blocking attack. | Switch to Protocol B (Acid Chloride) or heat Protocol C (T3P) to 60°C. |

| Solid precipitate forms immediately | Amine salt formation.[1] | Use a more polar solvent (DMF/DMAc) rather than DCM/EtOAc.[1] |

| Impurity at +99 mass (LCMS) | Tetramethylurea adduct.[1] | Typical HATU artifact if acid activation is slow.[1] Reduce activation time or switch to T3P. |

References

-

PubChem. 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid Properties and Vendors. National Library of Medicine. [Link][1]

-

Organic Chemistry Portal. Amide Formation using T3P (Propylphosphonic Anhydride).[Link][1]

-

Montalbetti, C. A. G. N., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[5][6][7][8][9][10] Tetrahedron, 61(46), 10827-10852.[1] (General review covering HATU/Acid Chloride mechanisms).

-

Dunetz, J. R., et al. (2011).[1][11] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][11] Organic Letters.[1][11] [Link]

-

Master Organic Chemistry. Conversion of Carboxylic Acids to Acid Chlorides with SOCl2.[Link]

Sources

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. growingscience.com [growingscience.com]

- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 10. Amide Synthesis [fishersci.co.uk]

- 11. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

Technical Application Note: 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid HCl in Lead Optimization

This Technical Application Note provides a comprehensive guide on utilizing 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride (and its free acid derivatives) in drug discovery. It focuses on its role as a privileged scaffold for amide library generation, kinase inhibition, and fragment-based drug design (FBDD).

Executive Summary & Chemical Profile[1][2][3]

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. In the context of the hydrochloride salt , this reagent offers enhanced stability and water solubility compared to its free acid counterpart, making it ideal for aqueous-based coupling reactions and automated liquid handling systems.

Physicochemical Properties (Free Acid Equivalent)

| Property | Value | Relevance in Drug Design |

| Formula | Low MW fragment (<200 Da) ideal for FBDD. | |

| MW | 176.60 g/mol (Salt) | Leaves ample mass budget for lead optimization. |

| ClogP | ~0.5 (Free Acid) | Low lipophilicity improves oral bioavailability (Lipinski compliant). |

| H-Bond Donors | 1 (Acid OH) | Becomes 0 after amide coupling (desirable for CNS penetration). |

| H-Bond Acceptors | 3 (N, O, O) | Critical for interacting with kinase hinge regions or receptor pockets. |

Strategic Applications in Drug Discovery

A. Kinase Inhibitor Design (The "Hinge Binder" Strategy)

The pyrazole-4-carboxamide motif is isosteric with benzamides but offers superior physicochemical properties. In kinase drug discovery, this moiety often targets the ATP-binding pocket.

-

Mechanism: The carbonyl oxygen of the amide (formed from this acid) acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.

-

Advantage: The 1,3-dimethyl substitution pattern locks the conformation, reducing the entropic penalty upon binding.

B. Fragment-Based Drug Discovery (FBDD)

Due to its small size and high solubility, this molecule serves as an excellent "capping group."

-

Application: It is used to terminate secondary amines in fragment growing campaigns, reducing lipophilicity (LogD) while adding specific polar interactions.

-

Metabolic Stability: The methyl groups at positions 1 and 3 block common metabolic soft spots (e.g., N-dealkylation or ring oxidation), extending the half-life (

) of the final drug candidate.

C. Mitochondrial Complex II Inhibition (SDHI)

While widely successful in agrochemicals (e.g., Fluxapyroxad), the succinate dehydrogenase inhibition (SDHI) mechanism is gaining traction in oncology.

-

Therapeutic Angle: Targeting SDH-deficient tumors or modulating metabolic reprogramming in cancer cells. The pyrazole carboxamide core competes with ubiquinone at the Q-site of Complex II.

Experimental Protocols

Protocol A: High-Throughput Amide Library Synthesis (HATU Method)

Designed for 96-well plate parallel synthesis using the HCl salt.

Reagents:

-

Scaffold: 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid HCl (0.2 M in DMF).

-

Amine Library: Diverse primary/secondary amines (0.2 M in DMF).

-

Coupling Agent: HATU (0.2 M in DMF).

-

Base: DIPEA (Neat).

Step-by-Step Methodology:

-

Neutralization (Critical): Since the starting material is an HCl salt, you must neutralize the inherent acid plus the generated HOBt/acid byproduct.

-

Calculation: Use 3.0 equivalents of DIPEA (1 eq to neutralize HCl, 1 eq for the reaction, 1 eq excess).

-

-

Activation: Add

of Scaffold solution ( -

Base Addition: Add

DIPEA ( -

Coupling: Add

of the respective Amine solution ( -

Incubation: Seal plate and shake at RT for 16 hours.

-

QC Check: Analyze random wells via LC-MS.

-

Work-up: Evaporate DMF (Genevac). Resuspend in DMSO for biological screening.

Protocol B: Scale-Up Synthesis via Acid Chloride

Recommended for >5g synthesis where HATU is cost-prohibitive.

-

Conversion: Suspend 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid HCl (5.0 g) in Toluene (50 mL).

-

Chlorination: Add Thionyl Chloride (

, 1.5 eq) and a catalytic drop of DMF. -

Reflux: Heat to

for 3 hours. The suspension will clear as the acid chloride forms. -

Isolation: Concentrate in vacuo to remove excess

. Co-evaporate with toluene twice to remove trace HCl. -

Coupling: Redissolve the crude acid chloride in DCM and add dropwise to a solution of the target amine and Triethylamine (3.0 eq) at

.

Visualizing the Workflow & Mechanism

Diagram 1: Parallel Synthesis Workflow

This diagram illustrates the logic flow from the HCl salt starting material to a diversified library, highlighting the critical neutralization step.

Caption: Workflow for converting the HCl salt into a bioactive amide library, emphasizing the critical base stoichiometry.

Diagram 2: Pharmacophore Binding Mode (Kinase Hinge)

This diagram visualizes how the synthesized amide interacts with a theoretical kinase ATP-binding pocket.

Caption: Mechanistic interaction of the pyrazole-carboxamide scaffold with a kinase hinge region.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 516974866, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.[3] Retrieved January 29, 2026, from [Link]

-

Lawrence Berkeley National Laboratory (2005). A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. (Demonstrates pyrazole carboxylate as a PDE4 scaffold). Retrieved from [Link]

-

MDPI (2019). Novel 4-pyrazole Carboxamide Derivatives Containing Flexible Chain Motif: Design, Synthesis and Antifungal Activity. (Details the SDHI mechanism and carboxamide synthesis). Retrieved from [Link]

-

Royal Society of Chemistry (2011). Direct amide formation from unactivated carboxylic acids and amines. (Protocol grounding for amide coupling).[4] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. 1H-Pyrazole-4-carboxylic acid, 1,3-dimethyl-, methyl ester | C7H10N2O2 | CID 12654287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

Analytical methods for 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride characterization

Abstract

This application note details a multi-modal analytical strategy for the rigorous characterization of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride (DMPCA-HCl). As a critical intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents, the purity and salt stoichiometry of DMPCA-HCl directly impact downstream reaction yields and drug product stability. This guide moves beyond basic identity testing to establish a self-validating protocol combining Reverse-Phase HPLC (RP-HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Potentiometric Titration.

Introduction & Chemical Context

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS: 78703-53-4 for free acid) represents a "privileged scaffold" in medicinal chemistry. The pyrazole ring serves as a bioisostere for imidazole and pyrrole, offering unique hydrogen-bonding capabilities.

However, the hydrochloride salt form presents specific analytical challenges:

-

Hygroscopicity: The salt is prone to moisture uptake, requiring precise water content determination.

-

Protonation Dynamics: The site of protonation (N2 vs. N1) affects reactivity and spectral signatures.

-

Counter-ion Stoichiometry: Ensuring a 1:1 molar ratio of HCl to the parent molecule is vital for molecular weight calculations in dosage formulations.

Material Specifications

| Property | Specification |

| Compound Name | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride |

| Formula | |

| Molecular Weight | 140.14 (Free Acid) + 36.46 (HCl) = 176.60 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexane |

Integrated Characterization Strategy

To ensure data integrity (ALCOA+ principles), we employ an orthogonal testing workflow.

Figure 1: Orthogonal workflow ensuring comprehensive coverage of chemical identity, purity, and salt stoichiometry.

Protocol 1: Structural Confirmation via NMR

Objective: Confirm the carbon backbone and the protonation state of the pyrazole ring.

Scientific Rationale:

In the HCl salt, the basic nitrogen (N2) is protonated. In DMSO-

Methodology:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: DMSO-

(Preferred over -

Concentration: 10 mg/mL.[1]

Expected Signals (

Critical Check: If the C5 proton signal appears upfield (e.g., < 7.8 ppm), suspect free base contamination or hydrolysis of the salt.

Protocol 2: Chromatographic Purity (RP-HPLC)

Objective: Quantify organic impurities and unreacted starting materials (e.g., hydrazine derivatives).

Scientific Rationale:

Pyrazole carboxylic acids are polar. A standard C18 column requires acidic mobile phases to suppress ionization of the carboxylic acid (

Experimental Conditions:

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Column Temp: 30°C.

-

Detection: UV @ 220 nm (Carboxyl absorption) and 254 nm (Aromatic).

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5% | Equilibration |

| 2.0 | 5% | Isocratic Hold (Polar impurity elution) |

| 12.0 | 60% | Linear Ramp |

| 15.0 | 95% | Wash |

| 15.1 | 5% | Re-equilibration |

| 20.0 | 5% | End |

Self-Validating System Suitability:

-

Tailing Factor: Must be < 1.5. (High tailing indicates insufficient acid in Mobile Phase A).

-

Retention Time: Expect elution between 6–9 minutes depending on dead volume.

Protocol 3: Salt Stoichiometry (Chloride Content)

Objective: Verify the material is a mono-hydrochloride salt (

Method: Potentiometric Titration (Argentometry).

Reagents: 0.1 N Silver Nitrate (

Procedure:

-

Dissolve 50 mg of sample in 50 mL deionized water.

-

Add 1 mL of 2M

(to prevent silver carbonate/hydroxide formation). -

Titrate with 0.1 N

using a silver electrode. -

Calculation:

Acceptance Criteria:

-

Theoretical Chloride: 20.07%

-

Acceptable Range: 19.5% – 20.6% (Allows for minor moisture).

Protocol 4: LC-MS Identification

Objective: Mass confirmation.

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Mobile Phase: 0.1% Formic Acid / ACN.[1]

-

Scan Range: 50 – 500 m/z.

Interpretation:

-

The HCl salt dissociates in the LC stream.

-

Observed Ion:

Da. -

Adducts: Look for

Da if sodium glassware was used.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12975317, 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Context for Pyrazole acidity). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazole Synthesis & Functionalization

Status: Online | Tier: Level 3 (Senior Scientist) | Ticket Volume: High[1]

Introduction: The Pyrazole Challenge

Welcome to the Pyrazole Synthesis Technical Support Center. Pyrazoles are privileged scaffolds in medicinal chemistry (e.g., Celecoxib, Rimonabant), yet their synthesis is plagued by a "twin demon" problem: Regioselectivity and Tautomerism .[1]

This guide moves beyond textbook definitions. We treat your synthesis as a debugging process, analyzing the electronic and steric "code" that drives reaction failure. Below are the four most common "User Tickets" we receive, accompanied by root-cause analysis, decision-tree workflows, and validated protocols.

Ticket #001: "My Knorr reaction yields a 1:1 mixture of isomers."

User Query: I am reacting a 1,3-diketone with a substituted hydrazine. I need the 1,3,5-substituted isomer, but I’m getting a messy mixture of 1,3,5- and 1,5,3-isomers. How do I force the reaction to one side?

Diagnosis: Nucleophilic Ambiguity

The Knorr synthesis is not a concerted reaction; it is a stepwise condensation. The regiochemical outcome depends entirely on which nitrogen attacks which carbonyl first .

-

Hydrazine Nucleophilicity: The terminal nitrogen (

) is usually more nucleophilic than the substituted nitrogen ( -

Carbonyl Electrophilicity: The more electron-deficient carbonyl is attacked first.

If your substrate has similar electronic environments at both carbonyls, you get a mixture.

Resolution Strategy

You must bias the system using Solvent-Controlled Protonation or Steric Steering .

The Protocol Switch:

-

Standard (Ethanol/Reflux): Often fails for unsymmetrical diketones.[1]

-

Advanced (Fluorinated Solvents): Use Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).[1] These solvents are strong Hydrogen Bond Donors (HBD).[1] They selectively activate the harder carbonyl or stabilize specific intermediates, often flipping selectivity.

Visual Workflow: Knorr Regioselectivity Logic

Figure 1: Decision tree for optimizing Knorr Pyrazole Synthesis based on substrate properties.

Validated Protocol: TFE-Mediated Synthesis

Reference: Adapted from Deng et al. (2008) and recent fluorinated solvent studies.

-

Dissolution: Dissolve 1,3-diketone (1.0 equiv) in Trifluoroethanol (TFE) (0.5 M concentration).

-

Addition: Add the hydrazine hydrochloride salt (1.1 equiv).

-

Catalysis: Add Trifluoroacetic acid (TFA) (10 mol%). Note: The TFE/TFA combination activates the carbonyls differentially compared to EtOH.

-

Reaction: Stir at reflux for 3–6 hours.

-

Workup: Evaporate TFE (recoverable). Neutralize with sat. NaHCO3. Extract with EtOAc.

Ticket #002: "N-Alkylation is hitting the wrong Nitrogen."

User Query: I have a pre-formed pyrazole ring. When I treat it with an alkyl halide and base, the alkyl group attaches to N2 (the wrong spot) instead of N1. Why?

Diagnosis: The "Lone Pair" Trap

In a neutral pyrazole, the hydrogen is on one nitrogen (pyrrole-like), while the other nitrogen has a lone pair (pyridine-like). However, under basic alkylation conditions, you form the Pyrazolate Anion .

-

The anion is a resonance hybrid.[2]

-

Alkylation is governed by Sterics (alkylating the less hindered N) and Coordination (chelation to the cation).

Resolution Strategy

To flip regioselectivity, you must change the Tightness of the Ion Pair .

| Condition | Mechanism | Selectivity Outcome |

| K₂CO₃ / Acetone | Loose Ion Pair | Steric Control: Alkylates the less hindered nitrogen (usually N1). |

| NaH / THF | Tight Ion Pair | Coordination Control: Na+ coordinates to the N-lone pair and any adjacent directing groups (e.g., esters, ketones), directing alkylation to N2.[1] |

| Mitsunobu | Steric Inversion | Often gives the opposite isomer to basic alkylation due to steric bulk of the PPh3 adduct. |

Visual Workflow: N-Alkylation Selectivity

Figure 2: Impact of base selection on N-alkylation regiochemistry.[1]

Ticket #003: "I can't purify my product; the NMR looks like a blob."

User Query: My column chromatography failed (streaking), and the proton NMR shows broad, undefined peaks. Is my product decomposing?

Diagnosis: Tautomerism & H-Bonding

-

Streaking: NH-pyrazoles are both H-bond donors and acceptors. They "drag" on silica gel.

-

NMR Broadening: You are witnessing Annular Tautomerism on the NMR timescale. The proton is hopping between N1 and N2 faster than the relaxation time, averaging the signals.

Resolution Strategy

1. Purification Fix:

-

Do not use pure MeOH/DCM.

-

The "Gold Standard" Eluent: DCM : MeOH : NH4OH (90:9:1). The ammonia keeps the pyrazole deprotonated/neutral and prevents interaction with acidic silanols on the silica.

2. NMR Fix:

-

Run NMR in DMSO-d6 (slows proton exchange via H-bonding).

-

Or, convert to the HCl salt immediately. The salt locks the protonation state, sharpening the peaks.

Protocol: Hydrochloride Salt Formation for Purification

Use this when chromatography fails.

-

Dissolve crude pyrazole mixture in minimal Et2O or EtOAc.

-

Add 2M HCl in diethyl ether dropwise at 0°C.

-

The pyrazole HCl salt will precipitate instantly.

-

Filter and wash with cold ether.

-

Result: Isomeric purity is often upgraded during this crystallization; impurities stay in the mother liquor.

Ticket #004: "Safety Warning: Diazo Compounds in Cycloadditions"

User Query: I'm using the [3+2] cycloaddition with diazo compounds to make a pyrazole. Is it safe to scale up?

Diagnosis: Energetic Hazard

Diazo compounds (e.g., ethyl diazoacetate) are high-energy species.[1] Transition metal catalysis (Cu, Ru) lowers the activation energy, but accumulation of unreacted diazo reagent can lead to runaway exotherms.

Resolution Strategy

-

Flow Chemistry: If possible, generate diazo compounds in situ or use a continuous flow reactor to minimize active inventory.

-

Slow Addition: Always add the diazo compound dropwise to the alkyne/catalyst mixture. Never dump it all in at once.

-

Monitoring: Monitor the disappearance of the diazo peak (yellow color or IR signal ~2100 cm⁻¹) before adding more.

References & Authoritative Grounding

-

Knorr Regioselectivity Mechanisms:

-

N-Alkylation Control:

-

Tautomerism & NMR Characterization:

-

Elguero, J., et al. (2000).[1] Protoptropic tautomerism of heteroaromatic compounds. Advances in Heterocyclic Chemistry.

-

Insight: The definitive text on why pyrazole NMR signals broaden and how to resolve isomers.

-

-

Modern "Strategic Atom Replacement" (Cutting Edge):

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 4. Strategic atom replacement enables regiocontrol in pyrazole alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing reaction conditions for pyrazole synthesis (temperature, solvent, catalyst)

Topic: Optimizing Reaction Conditions for Regioselective Pyrazole Synthesis

Status: Operational | Lead Scientist: Dr. A. Vance

Mission Statement

Welcome to the Pyrazole Synthesis Technical Support Center. As Senior Application Scientists, we understand that while the Knorr synthesis is text-book chemistry, achieving high yields with perfect regiocontrol is an industrial challenge. This guide moves beyond basic "mix-and-stir" instructions to address the thermodynamic and kinetic drivers of your reaction.

Module 1: The Regioselectivity Paradox

User Question: "I am condensing an unsymmetrical 1,3-diketone with a substituted hydrazine. Why am I consistently getting a difficult-to-separate mixture of 1,3- and 1,5-isomers?"

Technical Insight

The formation of regioisomers is dictated by the initial nucleophilic attack of the hydrazine nitrogen on the diketone. This is a competition between electronic control (attack at the most electrophilic carbonyl) and steric control (attack at the least hindered carbonyl).[1]

To force a single isomer, you must manipulate the transition state energy using Solvent Engineering and pH Modulation .

The Solution: Fluorinated Solvents

Standard protic solvents (EtOH, MeOH) often stabilize both transition states indiscriminately via hydrogen bonding.

-

Recommendation: Switch to Fluorinated Alcohols (TFE or HFIP).

-

Mechanism: These solvents are strong hydrogen bond donors (HBD) but poor acceptors. They selectively coordinate to the most basic carbonyl oxygen, dramatically increasing its electrophilicity and directing the hydrazine attack to that specific carbon.

Visualization: Regioselectivity Decision Tree

The following logic flow helps you select the correct conditions based on your substrate.

Figure 1: Decision matrix for selecting solvent systems to maximize regioselectivity based on substrate electronic/steric properties.

Module 2: Catalytic Acceleration

User Question: "My reaction yields are low (<50%) and the reaction time is excessive (24h+). How can I accelerate this without degrading my sensitive substrates?"

Technical Insight

Sluggish reactions often stall at the hemiaminal intermediate stage (before dehydration). While Brønsted acids (AcOH) are common, they can degrade acid-sensitive functional groups.

The Solution: Lewis Acid Catalysis

Transition to mild Lewis Acids like Ytterbium Triflate [Yb(OTf)3] or Lithium Perchlorate (LiClO4) .

-

Why it works: The Lewis acid acts as a "bidentate" activator, coordinating to both carbonyl oxygens. This lowers the activation energy for the nucleophilic attack and facilitates the elimination of water.

Visualization: Lewis Acid Catalytic Cycle

Figure 2: The catalytic cycle showing Lewis Acid coordination (Step 1) facilitating the rate-limiting nucleophilic attack.

Module 3: Validated Experimental Protocols

Protocol A: High-Regioselectivity Synthesis (Fluorinated Solvent)

Best for: Substrates with electron-withdrawing groups (e.g., trifluoromethyl).

Reagents:

-

1,3-Diketone (1.0 equiv)

-

Substituted Hydrazine (1.1 equiv)

-

Solvent: Hexafluoroisopropanol (HFIP) (0.5 M concentration)

Step-by-Step:

-

Dissolution: Dissolve the 1,3-diketone in HFIP at room temperature.

-

Why: HFIP activates the carbonyl immediately via H-bonding.

-

-

Addition: Add the hydrazine dropwise over 5 minutes.

-

Observation: A mild exotherm is normal.

-

-

Reaction: Stir at 25 °C for 2–4 hours.

-

Workup: Remove HFIP under reduced pressure (rotary evaporator).

-

Note: HFIP is expensive; recover and distill for reuse.

-

-

Validation: Analyze crude by 1H NMR .

-

Success Criterion: >95:5 isomeric ratio. Look for the distinct shift of the pyrazole-H4 proton.

-

Protocol B: Green Catalytic Synthesis (Solvent-Free/Water)

Best for: Scalable synthesis of simple pyrazoles.

Reagents:

-

1,3-Diketone (1.0 equiv)

-

Hydrazine Hydrate (1.0 equiv)

-

Catalyst: LiClO4 (10 mol%)

Step-by-Step:

-

Mixing: Combine diketone and catalyst in a flask. No solvent is needed if liquid; if solid, use a minimum amount of Ethanol.

-

Initiation: Add hydrazine hydrate slowly.

-

Sonication: Place the flask in an ultrasonic bath at 40 °C for 30–60 minutes.

-

Why: Sonication disrupts aggregates and promotes mass transfer in viscous mixtures.

-

-

Isolation: Pour the mixture into ice-cold water. The pyrazole typically precipitates as a solid.

-

Purification: Filter and wash with cold water. Recrystallize from EtOH/Water if necessary.

Module 4: Troubleshooting & FAQs

| Symptom | Probable Cause | Corrective Action |

| Mixture of Regioisomers | Indiscriminate transition state stabilization. | Switch Solvent: Use HFIP or TFE to leverage the "fluorine effect" for electronic control [1]. |

| Intermediate "Stuck" | Formation of stable 5-hydroxy-pyrazoline (did not dehydrate). | Force Dehydration: Add a catalytic amount of p-TsOH (5 mol%) and reflux for 1 hour, or increase temperature. |

| Low Yield | Water byproduct inhibiting the reaction equilibrium. | Water Removal: Add 4Å Molecular Sieves to the reaction vessel or use a Dean-Stark trap for high-temperature protocols. |

| Oiling Out | Product is not crystallizing during workup. | Trituration: Add cold diethyl ether or pentane and scratch the flask walls to induce nucleation. |

| Hydrazine Oxidation | Reaction turns dark/black (tar formation). | Inert Atmosphere: Hydrazines oxidize in air. Run the reaction under Nitrogen or Argon balloon. |

References

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[4][5] Journal of Organic Chemistry.[6][7]

-

Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[6] Journal of Organic Chemistry.[6][7]

-

Konwar, D., et al. (2023).[8] Eco-friendly procedure for synthesizing pyrazole derivatives employing lithium perchlorate.[8] MDPI Molecules.

-

Knorr, L. (1883).[9][10] Einwirkung von Acetessigester auf Phenylhydrazin.[10] Berichte der deutschen chemischen Gesellschaft.[10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jk-sci.com [jk-sci.com]

Preventing regioisomer formation in pyrazole synthesis

The following technical guide is structured as a high-level support resource for medicinal chemists and process development scientists. It moves beyond basic textbook definitions to address the kinetic and thermodynamic nuances that drive regioisomer formation in pyrazole synthesis.

The Regioisomer Challenge: An Executive Summary

In drug discovery (e.g., Celecoxib, Rimonabant), the biological activity of pyrazoles is strictly dependent on the substitution pattern. The classical reaction between a monosubstituted hydrazine and an unsymmetrical 1,3-dicarbonyl (Knorr synthesis) typically yields a mixture of 1,3- and 1,5-isomers.

The Core Problem: The regioselectivity is dictated by the competing nucleophilicity of the hydrazine nitrogens (

This guide provides three distinct strategies to resolve this:

-

Thermodynamic/Kinetic Tuning (Optimizing the Knorr reaction).

-

Substrate Engineering (Using Enaminones/Ynones).

-

Late-Stage Functionalization (Transition Metal Catalysis).

Decision Matrix: Choosing Your Route

Before starting experimental work, use this logic flow to determine the most viable synthetic pathway for your specific substrate.

Figure 1: Strategic decision tree for selecting the optimal pyrazole synthesis pathway based on substrate properties.

Troubleshooting & Optimization Guides

Module A: The Knorr Synthesis (1,3-Diketones)

Best for: Robust substrates, Fluorinated pyrazoles (e.g., Celecoxib).

The Mechanism:

The reaction proceeds via an initial nucleophilic attack by the hydrazine. The terminal nitrogen (

-

Scenario: Synthesis of a 1-aryl-3-trifluoromethyl-5-aryl pyrazole (Celecoxib type).

-

Goal: Attack at the

-adjacent carbonyl ( -

Failure Mode: Attack at the aryl-adjacent carbonyl (

), leading to the regioisomer impurity.

FAQ: Why am I getting the wrong isomer in aqueous solvents?

A: In water or aqueous ethanol, the highly electrophilic trifluoroacetyl group forms a gem-diol (hydrate) . This hydration deactivates the

Corrective Action:

Switch to anhydrous non-polar or polar aprotic solvents (EtOH/TFA or Toluene). This maintains the

| Parameter | Condition | Effect on Regioselectivity (CF3 Substrates) |

| Solvent | Water / Aq. EtOH | Poor. Hydrates |

| Solvent | Anhydrous EtOH | Moderate. |

| Solvent | Toluene / Benzene | Excellent. Prevents hydration; favors 3-CF3 product. |

| Catalyst | HCl (Strong Acid) | Variable. Can promote equilibration to thermodynamic product. |

| Catalyst | Lewis Acid ( | High. Activates specific carbonyls via chelation. |

Module B: The Enaminone Route

Best for: Highly unsymmetrical pyrazoles where electronic bias is required.

The Concept:

Replace the 1,3-diketone with an enaminone (

-

The

carbon is electron-rich and acts as a leaving group equivalent. -

The Carbonyl (

) is the only electrophilic site. -

Result: The hydrazine

exclusively attacks the carbonyl, and the

Protocol: Enaminone Cyclization[1]

-

Enaminone Formation: React your acetyl derivative with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at reflux.

-

Checkpoint: Verify disappearance of starting ketone by TLC.

-

-

Cyclization: Dissolve enaminone in EtOH. Add 1.1 eq of Hydrazine/Salt.

-

Conditions: Reflux for 2-4 hours.

-

Workup: Cool to precipitate the product. Wash with cold EtOH.

Module C: Late-Stage N-Arylation (Buchwald-Hartwig)

Best for: Scaffolds where ring formation yields inseparable mixtures.

The Concept:

Synthesize the unsubstituted pyrazole (